Product packaging for H-Asp-OtBu(Cat. No.:CAS No. 4125-93-3)

H-Asp-OtBu

Cat. No.: B555061
CAS No.: 4125-93-3
M. Wt: 189.21 g/mol
InChI Key: PUWCNJZIFKBDJQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asp-OtBu, or L-Aspartic acid 4-tert-butyl ester, is a derivative of the naturally occurring amino acid, aspartic acid. targetmol.com In this compound, the side-chain carboxylic acid is protected as a tert-butyl ester. This modification is crucial for its application in peptide synthesis, where precise control over reactive functional groups is necessary to build a specific peptide sequence. The presence of the tert-butyl (OtBu) group prevents the side-chain carboxylate from participating in unwanted chemical reactions during the peptide bond formation process. ontosight.ai this compound is primarily utilized in its N-terminally protected form, most commonly as Fmoc-Asp(OtBu)-OH, in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. peptide.comsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B555061 H-Asp-OtBu CAS No. 4125-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5(9)4-6(10)11/h5H,4,9H2,1-3H3,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWCNJZIFKBDJQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Employing H Asp Otbu

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis is a powerful technique for the rapid and efficient assembly of peptide chains. H-Asp(OtBu) is a standard protected amino acid used in this methodology, primarily within the Fmoc/tBu protection strategy.

In Fmoc/tBu SPPS, the α-amino group of each incoming amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile protecting groups, such as the tert-butyl (tBu) group, are used for the side chains of trifunctional amino acids like aspartic acid peptide.comluxembourg-bio.com. Fmoc-Asp(OtBu)-OH is a standard building block in this approach peptide.comsigmaaldrich.comiris-biotech.de. The synthesis of a linear peptide involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support luxembourg-bio.com. Each cycle typically involves Fmoc deprotection using a base, such as piperidine (B6355638), followed by coupling of the next activated Fmoc-amino acid rsc.org. The OtBu group on the aspartic acid side chain remains intact throughout the chain elongation process and is typically removed concurrently with the cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA) rsc.org.

The use of Fmoc-Asp(OtBu)-OH helps to prevent undesired side reactions, particularly the formation of aspartimide, which can occur during the synthesis of Asp-containing peptides sigmaaldrich.comiris-biotech.deresearchgate.net. Aspartimide formation involves the nucleophilic attack of the peptide backbone nitrogen on the unprotected β-carboxyl group of aspartic acid, leading to a cyclic imide intermediate that can subsequently hydrolyze to a mixture of α- and β-linked peptides researchgate.netnih.gov. The bulky OtBu group provides steric hindrance, reducing the propensity for this side reaction researchgate.net. However, aspartimide formation can still be a challenge, especially in sequences prone to this reaction (e.g., -Asp-Gly-, -Asp-Ser-, -Asp-Thr-) or during prolonged exposure to basic conditions researchgate.netnih.govub.edu. Research has explored alternative protecting groups and synthetic strategies, such as the addition of acidic modifiers to the deprotection cocktail, to further minimize aspartimide formation when using Asp(OtBu) researchgate.netnih.govub.edu.

Fmoc-Asp(OtBu)-OH has been successfully integrated into the synthesis of various linear peptides, including fragments of larger proteins and peptides with specific biological activities rsc.orgnih.gov. For instance, it has been used in the synthesis of glycopeptides and peptides for studying protein modifications rsc.orgnih.govfu-berlin.de.

H-Asp-OtBu and its derivatives are also valuable in the synthesis of constrained peptides and cyclic analogs. Cyclic peptides often exhibit improved stability, bioavailability, and biological activity compared to their linear counterparts thieme-connect.denih.gov. Cyclization can be achieved through various linkages, including amide bonds, disulfide bridges, or hydrocarbon staples thieme-connect.denih.gov.

When synthesizing cyclic peptides involving an amide bond through the aspartic acid side chain, the OtBu protecting group plays a critical role. The linear peptide precursor is typically assembled on a solid support using standard SPPS protocols, with the aspartic acid side chain protected as the OtBu ester researchgate.net. After the linear peptide is cleaved from the resin, the OtBu group can be selectively removed under acidic conditions to liberate the β-carboxyl group . This free carboxyl group can then be coupled to a free amino group elsewhere in the peptide chain, either in solution or still attached to a modified solid support, to form the cyclic structure thieme-connect.degoogle.com.

H-Asp(OtBu) has been used in the synthesis of cyclic RGD peptides, which are known to be potent antagonists for integrin receptors researchgate.net. In one approach, linear peptide precursors containing Asp(OtBu) were synthesized by SPPS, followed by cyclization in solution after removal of the OtBu group researchgate.net. Similarly, it has been employed in the synthesis of template-constrained cyclic sulfopeptides . The ability to selectively deprotect the β-carboxyl group of aspartic acid while other protecting groups remain intact is essential for achieving the desired cyclization.

This compound serves as a versatile building block for the synthesis of complex biomolecular conjugates, where a peptide is linked to another molecule, such as a lipid or a synthetic moiety. The presence of the protected β-carboxyl group in H-Asp(OtBu) provides a handle for selective conjugation after peptide assembly.

For example, in the synthesis of lipopeptides, the lipid moiety can be attached to the peptide chain. If the conjugation point is the β-carboxyl group of an aspartic acid residue, the peptide can be synthesized using Fmoc-Asp(OtBu)-OH. After cleavage from the resin and deprotection of other functional groups, the OtBu group on the aspartic acid side chain can be selectively removed, and the free carboxyl group can be coupled to a lipid containing an amino group nih.gov. Alternatively, if the lipid contains a carboxyl group, it can be coupled to a free amino group introduced at the aspartic acid side chain after OtBu removal and activation.

While specific detailed examples of this compound directly in the synthesis of polyoxovanadate conjugates were not found in the provided search results, the principle of using the protected side chain for selective functionalization applies. The OtBu-protected aspartic acid residue in a peptide allows for orthogonal deprotection and subsequent coupling to a wide range of molecules, including complex inorganic clusters like polyoxovanadates, provided appropriate reaction conditions and coupling strategies are employed that are compatible with the peptide and the conjugate molecule. The ability to selectively address the β-carboxyl group is key to creating well-defined conjugates.

Synthesis of Constrained Peptides and Cyclic Analogs Utilizing this compound

Solution-Phase Synthetic Approaches Involving this compound

Although SPPS is the predominant method for peptide synthesis, solution-phase synthesis remains relevant for certain applications, particularly for the synthesis of short peptides, peptide fragments, or for specific chemical modifications ekb.eg. This compound and its derivatives can be utilized in solution-phase strategies.

In solution-phase peptide synthesis, amino acids are coupled sequentially in a homogeneous solution. Protecting groups are used to control the reactivity of the α-amino, α-carboxyl, and side-chain functional groups ekb.eg. H-Asp(OtBu)-OH, with its free α-amino and α-carboxyl groups and protected β-carboxyl group, can serve as a starting material or an intermediate in solution-phase couplings. Various coupling reagents can be employed to form the peptide bonds ekb.eg.

Derivatives like H-Asp(OtBu)-OMe·HCl (t-butyl L-aspartate methyl ester hydrochloride) are also used in solution-phase organic chemistry and peptide synthesis cymitquimica.comchemdad.comchemicalbook.compeptide.com. This compound has a protected β-carboxyl group as the tert-butyl ester and a protected α-carboxyl group as the methyl ester, with the α-amino group in hydrochloride salt form cymitquimica.com. The differential protection allows for selective reactions at the amino or ester groups. Similarly, H-Asp(OtBu)-OtBu·HCl, where both carboxyl groups are protected as tert-butyl esters and the amino group is a hydrochloride salt, can be used as a building block chemicalbook.commedchemexpress.compeptide.com. These derivatives provide flexibility in designing synthetic routes for peptides or other molecules in solution.

Solution-phase synthesis involving this compound can be advantageous for synthesizing large quantities of short peptides or for incorporating specific modifications that are not easily performed on a solid support. It also allows for easier monitoring and purification of intermediates compared to SPPS in some cases.

Chemo- and Regioselective Functionalization Through this compound

The differential protection offered by this compound, particularly in derivatives with orthogonal protecting groups, enables chemo- and regioselective functionalization. Chemoselectivity refers to the preferential reaction at one functional group over others, while regioselectivity refers to the preferential reaction at one site within a molecule.

In Fmoc-Asp(OtBu)-OH, the Fmoc group protects the α-amino group, the OtBu group protects the β-carboxyl group, and the α-carboxyl group is free. This allows for selective coupling at the α-carboxyl group during peptide elongation in SPPS. After peptide assembly and cleavage from the resin, the orthogonal nature of the protecting groups can be exploited. For instance, the OtBu group can be selectively removed under mild acidic conditions without affecting other protecting groups like Boc or Alloc that might be present on other side chains or the N-terminus peptide.com. This selective deprotection of the β-carboxyl group allows for its specific functionalization, such as coupling to a fluorescent dye, a drug molecule, or another peptide segment.

Similarly, derivatives like H-Asp(OtBu)-OMe·HCl offer different handles for selective reactions cymitquimica.com. The free amino group can be acylated or coupled, the methyl ester can be hydrolyzed or transesterified, and the tert-butyl ester can be selectively cleaved under acidic conditions. This allows for the synthesis of branched peptides or the attachment of moieties at specific positions.

Research has demonstrated the ability to achieve chemoselective transformations in the presence of protected amino acid side chains, including Asp(OtBu), in reactions like Rh(III)-catalyzed carboamidation, highlighting the compatibility of the OtBu protecting group with certain catalytic processes nih.gov. This indicates that this compound and its protected forms can be used as substrates in various regioselective functionalization reactions to create diverse molecular architectures.

Mechanistic and Side Reaction Research in H Asp Otbu Chemistry

Investigation of Aspartimide Formation Pathways

Aspartimide formation is a base-catalyzed process that is particularly problematic during the Fmoc deprotection step, which typically employs strong organic bases like piperidine (B6355638). iris-biotech.deiris-biotech.de The reaction can occur at any point after the aspartic acid residue has been incorporated into the peptide chain. biotage.com

Influence of Adjacent Residues on Aspartimide By-Product Generation

The propensity for aspartimide formation is strongly dependent on the amino acid sequence, particularly the residue immediately following the aspartic acid (the i+1 residue). iris-biotech.deiris-biotech.deiris-biotech.deresearchgate.net Sequences containing Asp-Gly are particularly susceptible, exhibiting the highest rates of aspartimide formation. iris-biotech.desigmaaldrich.comiris-biotech.dersc.orgnih.gov Other sequences known to be prone to this side reaction include Asp-Asp, Asp-Asn, Asp-Arg, Asp-Thr, and Asp-Cys. iris-biotech.denih.gov The flexibility of the i+1 residue and the absence of a bulky side chain, as in the case of glycine, appear to facilitate the intramolecular cyclization. researchgate.net

Research findings on sequence dependency:

Sequence MotifRelative Aspartimide Propensity
Asp-GlyHigh (most pronounced)
Asp-AspModerate
Asp-AsnModerate
Asp-ArgModerate
Asp-ThrModerate
Asp-CysModerate

Based on research findings iris-biotech.deiris-biotech.denih.gov

Impact of Deprotection Reagents and Reaction Conditions on Aspartimide Incidence

The choice of Fmoc deprotection reagent and the reaction conditions significantly influence the extent of aspartimide formation. Strong bases, such as piperidine, are effective for Fmoc removal but also strongly promote aspartimide formation. iris-biotech.deiris-biotech.de Alternative, weaker bases like morpholine (B109124) result in almost no aspartimide formation, but may not be sufficient for complete Fmoc removal in all cases. iris-biotech.deiris-biotech.de

Elevated temperatures, sometimes used to accelerate peptide synthesis, can exacerbate aspartimide formation. nih.govacs.orgmesalabs.com Studies have shown that using piperidine for Fmoc removal at 60°C or 90°C leads to considerable aspartimide formation. rsc.orgacs.org

The concentration of the base also plays a role. For instance, using a mixture of piperazine (B1678402) and DBU, increasing the concentration of DBU (a stronger base) led to massive aspartimide formation. rsc.org

Data on the impact of deprotection reagents on aspartimide formation in a model peptide (VKDXYI):

Cleavage ReagentAspartimide/Piperidide Formation (Relative)Notes
30% Piperidine in DMFHighStandard, effective Fmoc removal
30% Piperidine/0.1 M Formic AcidReducedAcidic additive effect
50% MorpholineVery Low (almost none)Weaker base, may be insufficient
5% Piperazine + 1% DBUVery HighStronger base combination
5% Piperazine + 1% DBU + 1% FAReduced (compared to Pz/DBU alone)Acidic additive effect
Dipropylamine (DPA)Reduced (compared to Piperidine)Alternative deprotection reagent

Based on research findings iris-biotech.deacs.orgrsc.org

Strategies for Aspartimide Suppression in Peptide Synthesis Utilizing H-Asp-OtBu

Due to the detrimental effects of aspartimide formation, significant research has focused on developing strategies to minimize or eliminate this side reaction when using this compound or other aspartate derivatives.

Comparative Studies with Sterically Hindered Aspartate Protecting Groups

One approach to suppress aspartimide formation is to increase the steric bulk of the aspartic acid side-chain protecting group. iris-biotech.debiotage.comresearchgate.net The rationale is that a bulkier group will physically hinder the intramolecular attack of the backbone amide nitrogen on the β-carboxyl group. iris-biotech.delookchem.com While the OtBu group provides some steric hindrance, several studies have compared it to other, more sterically demanding protecting groups.

Comparative studies using model peptides, such as the Scorpion toxin II peptide (VKDXYI), have evaluated the effectiveness of different protecting groups, including OtBu, 3-methylpent-3-yl (OMpe), 2,3,4-trimethylpent-3-yl (ODie), and 3-ethyl-3-pentyl (OEpe), and 5-n-butyl-5-nonyl (OBno). sigmaaldrich.comiris-biotech.denih.govresearchgate.net These studies consistently show that increasing steric bulk generally leads to reduced aspartimide formation. iris-biotech.deresearchgate.net

Research findings on the influence of steric bulk on aspartimide formation:

Aspartate Protecting GroupSteric DemandAspartimide Formation (Relative)
OtBuStandardHigher
OMpeHigherReduced
OEpeHigherReduced
OBnoHighestSignificantly Reduced
ODieHigherReduced
O-1-adamantylRigidIncreased (compared to OtBu)

Based on research findings sigmaaldrich.comiris-biotech.debiotage.comiris-biotech.denih.govlookchem.comresearchgate.net

For example, in comparative tests using the Scorpion toxin II peptide (VKDXYI) treated with 20% piperidine in DMF, Fmoc-Asp(OBno)-OH showed significantly lower aspartimide formation compared to Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH, particularly for Asp-Gly sequences. sigmaaldrich.commerckmillipore.com

Role of Acidic Additives in Fmoc-Deprotection Protocols

The addition of acidic additives to the Fmoc deprotection solution is another strategy employed to reduce base-catalyzed aspartimide formation. biotage.comrsc.orgnih.govacs.orgresearchgate.net Weak acids, such as hydroxybenzotriazole (B1436442) (HOBt), formic acid (FA), or ethyl cyano(hydroxyimino)acetate (Oxyma) Pure, can temper the basicity of the deprotection mixture, thereby reducing the rate of the intramolecular cyclization. biotage.comiris-biotech.denih.govacs.orgrsc.orgresearchgate.net

Studies have demonstrated that adding acidic modifiers like HOBt or Oxyma to piperidine solutions can significantly reduce the levels of aspartimide-related impurities. biotage.comnih.govacs.org For instance, the addition of 1 M Oxyma Pure to 20% piperidine in DMF reduced impurities in an Asp(OtBu)-Gly-containing peptide from 44% to 15% under specific treatment conditions. nih.gov Similarly, adding 0.1 M HOBt to piperidine has been shown to reduce aspartimide formation. biotage.com

While acidic additives can be effective, they may also slightly reduce the rate of Fmoc removal. rsc.orgacs.org The optimal acidic additive and its concentration can be sequence-dependent. iris-biotech.de

Data on the effect of acidic additives on aspartimide formation:

Deprotection SolutionAcidic Additive (Concentration)Aspartimide Formation (Relative)Notes
20% Piperidine in DMFNoneHighStandard deprotection
20% Piperidine in DMFHOBt (0.1 M)ReducedHOBt can introduce water
20% Piperidine in DMFOxyma (1 M)ReducedEffective reduction observed
30% Piperidine in DMFFormic Acid (0.1 M)Reduced (sequence dependent)Tempering basicity
5% Piperazine + 1% DBUNoneVery HighStrong base combination
5% Piperazine + 1% DBUFormic Acid (1%)Reduced (compared to no FA)Modulates basicity
Dipropylamine (DPA)Oxyma (0.5 M)No further reduction (vs DPA alone)DPA already reduces aspartimide

Based on research findings biotage.comiris-biotech.denih.govacs.orgrsc.orgacs.org

Implementation of Backbone Amide Protection for Mitigating Aspartimide Formation

Backbone amide protection involves temporarily blocking the nitrogen of the peptide bond immediately preceding the aspartic acid residue. rsc.orgnih.govpeptide.comnih.govresearchgate.net This prevents the nucleophilic attack on the β-carboxyl group, thus suppressing aspartimide formation. lookchem.compeptide.com Groups such as 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) have been used for this purpose in Fmoc chemistry. nih.govpeptide.comresearchgate.net

Backbone protection is considered one of the most effective strategies, potentially offering complete protection from aspartimide formation, especially for highly prone sequences like Asp-Gly. nih.govresearchgate.net However, this approach can introduce its own challenges, such as difficulties in acylating the sterically hindered secondary amine formed by the introduction of the backbone protection, which may require the use of pre-coupled dipeptide building blocks. nih.govpeptide.comresearchgate.net Despite these challenges, backbone protection has proven valuable for synthesizing difficult sequences and those prone to aspartimide formation. nih.govresearchgate.net

Comparative effectiveness of strategies:

StrategyAspartimide Suppression LevelNotes
Using Sterically Hindered Asp Protecting GroupsPartial to SignificantEffectiveness varies with protecting group steric bulk. iris-biotech.dersc.orgnih.gov
Adding Acidic Additives to DeprotectionPartialReduces basicity, can slow Fmoc removal. rsc.orgnih.govacs.orgrsc.org
Implementing Backbone Amide ProtectionHigh to CompleteCan hinder coupling, often requires dipeptide building blocks. nih.govresearchgate.net
Using alternative Asp protecting groups (e.g., CSY)CompleteMay introduce other side reactions. iris-biotech.deiris-biotech.dersc.orgiris-biotech.de

Based on research findings iris-biotech.deiris-biotech.dersc.orgnih.govresearchgate.netiris-biotech.de

Examination of Aspartate Isomerization and Peptide Backbone Cleavage Mechanisms Involving Asp-OtBu Residues

Aspartate isomerization and peptide backbone cleavage are significant side reactions encountered in peptide chemistry, particularly when dealing with aspartic acid residues, including those protected with a tert-butyl ester (Asp-OtBu). These reactions can lead to a complex mixture of products, impacting peptide purity and yield.

The isomerization of aspartate to isoaspartate and the non-enzymatic cleavage of the Asp-Xaa peptide bond are two primary degradation pathways observed in peptides and proteins containing aspartic acid residues. nih.govplos.org These modifications can significantly affect protein structure, function, and stability. nih.govacs.org

Mechanism of Aspartate Isomerization

Aspartate isomerization typically occurs via a succinimide (B58015) intermediate. plos.orgkyoto-u.ac.jp This process involves an intramolecular cyclization where the nitrogen of the amino acid residue following the aspartate attacks the side-chain carboxylate of the aspartate. nih.govplos.org In the context of Asp-OtBu, the tert-butyl ester must first be hydrolyzed or involved in the cyclization process. Under basic conditions, which are commonly used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), the Asp(OtBu) residue is particularly susceptible to aspartimide formation. peptide.comresearchgate.netgoogle.com

The proposed mechanism involves the nucleophilic attack of the nitrogen atom of the peptide bond C-terminal to the aspartate residue on the β-carbonyl group of the aspartate side chain. This attack leads to the formation of a five-membered cyclic succinimide intermediate, also known as aspartimide, and the release of the tert-butyl group. peptide.comiris-biotech.de The aspartimide is a reactive species that can undergo hydrolysis or reaction with a base (like piperidine used in Fmoc removal) to yield a mixture of products. Hydrolysis of the succinimide can occur at either of its two carbonyl groups, leading to the formation of both the normal α-aspartyl peptide and the abnormal β-aspartyl peptide (isoaspartate). plos.orgkyoto-u.ac.jp Furthermore, the succinimide intermediate can undergo epimerization at the α-carbon, leading to the formation of D-aspartate and D-isoaspartate isomers upon ring opening. plos.orgnih.gov

The formation of aspartimide is influenced by several factors, including the sequence context (Asp-Gly and Asp-Ser sequences are particularly susceptible), the choice of base for Fmoc deprotection, the solvent, and the nature of the aspartate side-chain protecting group. researchgate.netresearchgate.netiris-biotech.de Bulky protecting groups on the aspartate side chain have been explored to sterically hinder the intramolecular cyclization and reduce aspartimide formation compared to the standard tert-butyl ester. iris-biotech.deresearchgate.netbiotage.com

Mechanism of Peptide Backbone Cleavage

Peptide backbone cleavage at aspartate residues can occur, particularly under acidic conditions. nih.gov Unlike aspartate isomerization which involves an interresidue cyclization, Asp-Xaa peptide bond cleavage can start with an acid-catalyzed intraresidue nucleophilic attack of the side-chain carboxylate at the backbone carbonyl group, forming a cyclic anhydride (B1165640) intermediate and cleaving the peptide bond. nih.gov This mechanism is distinct from the succinimide formation involved in isomerization.

In mass spectrometry, selective cleavage at the peptide bond C-terminal to an Asp residue (Asp-Xxx) has been observed, particularly in the presence of a fixed charge or when mobile protons are limited. acs.orgosu.edu This cleavage is proposed to be promoted by a seven-membered-ring hydrogen-bonded structure involving the acidic hydrogen of the Asp side chain, leading to a succinic anhydride five-membered cyclic structure in the resulting fragment ion. acs.org While this mechanism is described in the context of gas-phase fragmentation for analysis, it highlights the inherent reactivity of the aspartate side chain towards the adjacent peptide bond under certain conditions.

Research Findings and Data

Research has extensively studied aspartimide formation due to its prevalence in Fmoc-based SPPS using Asp(OtBu). Studies comparing different aspartate side-chain protecting groups have shown that the steric bulk of the protecting group influences the extent of aspartimide formation. For instance, comparative tests using model peptides like the Scorpion toxin II peptide (VKDXYI, where X=G, N, or R) have demonstrated that less bulky protecting groups like OtBu lead to higher amounts of aspartimide compared to bulkier alternatives. iris-biotech.desigmaaldrich.com

Data from comparative studies highlight the sequence dependency of aspartimide formation, with Asp-Gly sequences being particularly prone to this side reaction. iris-biotech.de The choice of Fmoc deprotection reagent also plays a crucial role; stronger bases like piperidine result in more aspartimide formation compared to weaker bases like morpholine. iris-biotech.de Adding acidic additives like formic acid to the deprotection solution can help suppress aspartimide formation. peptide.comiris-biotech.de

The following table summarizes representative data on aspartimide formation observed with Asp(OtBu) and other protecting groups in a model peptide sequence under specific deprotection conditions:

Asp Protecting GroupSequence (VKDXYI)Deprotection Condition (e.g., 20% Piperidine in DMF)Aspartimide Formation (%/cycle)Reference
OtBuX=GProlonged treatment (simulating 100 cycles)Significant (High) iris-biotech.desigmaaldrich.com
OMpeX=GProlonged treatment (simulating 100 cycles)Reduced compared to OtBu iris-biotech.desigmaaldrich.com
OBnoX=GProlonged treatment (simulating 100 cycles)Minimal (0.1%/cycle) sigmaaldrich.com
OtBuX=N, RProlonged treatment (simulating 100 cycles)Detectable sigmaaldrich.com
OBnoX=N, RProlonged treatment (simulating 100 cycles)Almost undetectable sigmaaldrich.com

Note: The exact percentage of aspartimide formation can vary depending on the specific peptide sequence, resin, coupling reagents, and deprotection conditions used.

Research also indicates that aspartimide intermediates are chirally labile, leading to epimerization and the presence of D-aspartate isomers in the final peptide product. sigmaaldrich.com This epimerization is a significant concern as D-aspartyl peptides can be difficult to separate from the desired L-isomer. sigmaaldrich.com

While Asp-OtBu is the standard protecting group for aspartic acid in Fmoc-SPPS due to its facile removal during final cleavage, its susceptibility to aspartimide formation necessitates careful consideration of synthetic conditions and potential mitigation strategies, especially for sequences known to be prone to this side reaction. peptide.combiotage.comiris-biotech.de Alternative protecting groups and backbone protection strategies have been developed to address the aspartimide problem. researchgate.netbiotage.comethz.chrsc.org

Analytical Research and Characterization Methodologies Involving H Asp Otbu Derivatives

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods provide valuable information regarding the structure and bonding of H-Asp-OtBu derivatives, as well as insights into reaction mechanisms.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and peptides containing this residue. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized compounds. Characteristic chemical shifts and coupling patterns in NMR spectra allow for the assignment of specific protons and carbons within the molecule, verifying the presence of the aspartic acid core and the tert-butyl protecting group. scienceopen.comijpsonline.commdpi.comchemicalbook.comunimi.it

NMR spectroscopy is also vital for monitoring chemical reactions involving this compound. By acquiring spectra at different time points, the disappearance of starting materials and the appearance of products can be tracked. This provides kinetic information and helps in optimizing reaction conditions. For instance, ¹H NMR has been used to monitor ligand exchange reactions involving palladium complexes with peptides containing the α-Asp(OtBu)AlaGly(OMe) ligand, observing changes in peak integrations to assess the extent of chloride replacement by other ligands. mdpi.com Elevated temperature NMR experiments can be employed to improve spectral resolution for complex molecules. mdpi.com

Furthermore, NMR can be used to analyze the coordination properties of peptides containing protected aspartate residues with metal ions, providing insights into the binding sites and the resulting complex structures. researchgate.net

Chromatographic and Mass Spectrometric Approaches in Peptide Analysis

Chromatographic techniques, often coupled with mass spectrometry, are essential for the separation, identification, and quantification of this compound derivatives and related peptides.

LC-MS-Based Surveys for Aspartate Isomer Detection in Proteins and Peptides

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of peptides, including those containing aspartate residues. It is particularly valuable for detecting and characterizing aspartate isomers (such as isoaspartate) and epimers (D-aspartate), which can form through spontaneous or induced degradation pathways. acs.orgnih.govlcms.cznih.govnih.govhalocolumns.comlcms.cznih.govnih.gov

LC-MS methods, including those utilizing multiple reaction monitoring (MRM), can detect peptides containing aspartate isomers, even though these isomers have the same mass as the original peptide. nih.govlcms.cz Different isomers often exhibit distinct retention times on LC columns, allowing for their separation. nih.govlcms.cznih.gov While traditional methods relied on matching retention times to synthetic standards, newer approaches combine LC-MS with enzymatic treatments or isotopic labeling to facilitate isomer identification without the need for synthesizing all possible isomeric standards. acs.orgnih.gov For example, 18O-labeling can introduce isomer-specific mass tags distinguishable by MS. acs.org The use of enzymes with specificity for certain aspartate isomers can also aid in their identification. nih.gov

Ion mobility-mass spectrometry (IMS-MS), particularly cyclic IMS, offers additional separation capabilities based on the gas-phase conformation of peptides, which can help resolve isobaric isomers like aspartic acid and isoaspartic acid residues. lcms.cz Fragmentation techniques in MS, such as collision-induced dissociation (CID), electron transfer dissociation (ETD), and others, can generate diagnostic ions that help distinguish between aspartic acid and isoaspartic acid residues within a peptide sequence. acs.org

LC-MS is also applied in the analysis of protein digests to identify peptides containing Asp isomers, which can be relevant in studies of protein aging and age-related diseases. nih.govlcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Kinetic Studies of Reactions Involving this compound

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and peptides synthesized using it. ijpsonline.comambeed.com Reversed-phase HPLC is commonly employed, often with gradients of acetonitrile (B52724) in water containing a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent. ijpsonline.comnih.gov Detection is typically performed by UV absorbance, often at 220 nm for peptides.

HPLC is also valuable for conducting kinetic studies of reactions involving this compound, such as coupling reactions or deprotection steps. By analyzing aliquots of the reaction mixture at different time points, the consumption of starting material and the formation of product can be quantified based on peak areas, allowing for the determination of reaction rates. HPLC can also be used to monitor the cleavage of protecting groups. iris-biotech.de

Furthermore, HPLC can be used in the purification of synthesized peptides containing this compound derivatives, including those with modifications or incorporated labels. ijpsonline.comambeed.com Chiral HPLC can be employed to analyze the enantiomeric purity of amino acids or peptides.

Advanced Analytical Methods for Studying Side-Product Formation

The synthesis of peptides incorporating aspartate residues, including those using this compound, can be complicated by side reactions, notably aspartimide formation. iris-biotech.de Advanced analytical methods are crucial for identifying and characterizing these side products.

Aspartimide formation involves the intramolecular cyclization between the nitrogen of the alpha-carboxyl amide bond and the beta-carboxyl side chain, leading to a cyclic imide. iris-biotech.de This intermediate can then undergo epimerization and ring-opening, yielding various by-products, including epimerized alpha- and beta-Asp peptides and piperidides when piperidine (B6355638) is used for Fmoc removal in solid-phase peptide synthesis. iris-biotech.de

HPLC, often coupled with mass spectrometry (LC-MS), is a primary method for detecting and quantifying these side products. iris-biotech.de Different side products, even isomers, may have distinct chromatographic behaviors, allowing for their separation and identification based on their mass spectra. However, some by-products may co-elute with the desired product, making their removal challenging. iris-biotech.de

Monitoring reactions by LC-MS allows for the tracking of side product formation over time and under different reaction conditions. This information is critical for optimizing synthesis strategies to minimize unwanted by-products. Strategies to reduce aspartimide formation include using sterically demanding aspartic acid derivatives or modifying reaction conditions. iris-biotech.de Analytical methods are essential for evaluating the effectiveness of these strategies.

Advanced Research Applications and Biological Relevance of H Asp Otbu Derivatives

Design and Synthesis of Therapeutic Agent Precursors

The versatility of H-Asp-OtBu in peptide synthesis allows for the creation of derivatives that serve as precursors for potential therapeutic agents, including enzyme inhibitors and other biologically active compounds.

Development of Peptide-Based Enzyme Inhibitors (e.g., Proteases, Phosphatases)

This compound and its protected forms, such as Fmoc-Asp(OtBu)-OH, are frequently employed in the solid-phase synthesis of peptide-based enzyme inhibitors bachem.comdovepress.com. This includes inhibitors targeting proteases and phosphatases, enzymes critical to numerous biological processes and disease pathways dovepress.comdiva-portal.orgresearchgate.net.

Research has demonstrated the synthesis of small peptide compounds, including dipeptides and tripeptides containing aspartic acid derivatives, and their evaluation as inhibitors against protein tyrosine phosphatases PTP1B and SHP2 dovepress.com. These phosphatases are considered promising drug targets, particularly in breast cancer treatment dovepress.comresearchgate.net. Studies have shown that small peptide compounds can effectively bind and interact with amino acid residues in the binding sites of these enzymes dovepress.com. For instance, the dipeptide Phe-Asp exhibited notable inhibitory activity against SHP2 enzymatic activity with an IC₅₀ value of approximately 5 µM dovepress.com.

Peptide SequenceTarget EnzymeIC₅₀ (µM)
Phe-AspSHP2~5.2 dovepress.com
Dipeptides (selected)PTP1B, SHP2Micromolar range dovepress.com
Tripeptides (selected)PTP1B, SHP2Micromolar range dovepress.com

This compound has also been utilized in the synthesis of epoxide-based inhibitors of cysteine proteases google.com. These inhibitors, containing peptide derivatives, can be synthesized using solid-phase methods google.com.

Synthesis of Biologically Active Aspartic Acid Derivatives (e.g., Anti-Liver Fibrosis Agents)

Aspartic acid derivatives, synthesized using building blocks like this compound, have shown promise as biologically active compounds, including potential anti-liver fibrosis agents nih.govresearchgate.netnih.gov. Liver fibrosis is a significant health burden, and there is a need for effective pharmaceutical interventions nih.govnih.gov.

Studies have explored the synthesis and anti-liver fibrosis effects of a series of aspartic acid derivatives, utilizing L-aspartic acid as a lead compound nih.govresearchgate.netnih.gov. Modifications were made to the carboxyl and amino groups of aspartic acid to enhance activity nih.gov. This compound has been used in the synthesis routes for some of these derivatives nih.gov. Evaluation of these compounds for their inhibitory effects on the COL1A1 promoter, a marker for liver fibrosis, in hepatic stellate cells (LX-2) demonstrated that several derivatives exhibited superior potency compared to the lead compound L-Asp and a positive control (EGCG) nih.govresearchgate.netnih.gov. For example, certain compounds showed inhibition rates ranging from 66.72% to 97.44%, significantly higher than L-Asp (11.33 ± 0.35%) and EGCG (36.46 ± 4.64%) nih.govresearchgate.netnih.gov. Further investigation into the mechanisms of action of potent derivatives indicated that they could ameliorate liver fibrosis by inhibiting inflammatory pathways, such as the IKKβ-NF-κB signaling pathway nih.govresearchgate.netnih.gov.

Compound TypeIn Vitro Anti-Liver Fibrosis Activity (Inhibition Rate on COL1A1 promoter)Notes
L-Aspartic acid derivatives (selected)66.72% - 97.44%Superior potency observed nih.govresearchgate.netnih.gov
EGCG (Positive Control)36.46 ± 4.64% nih.govresearchgate.netnih.gov
L-Asp (Lead Compound)11.33 ± 0.35% nih.govresearchgate.netnih.gov

Functional Peptide Probes and Imaging Agents

This compound derivatives are integral to the creation of functional peptide probes and imaging agents used in biomedical research, enabling targeted visualization and analysis of biological processes.

Construction of Fluorescent Peptide Conjugates for Biomedical Imaging (e.g., Integrin Targeting)

This compound is employed in the synthesis of peptides that are subsequently conjugated with fluorescent labels for biomedical imaging applications, including targeting specific cellular receptors like integrins mdpi.comru.nlsnmjournals.org. Integrins, particularly αvβ3 and αvβ5, are overexpressed in various cancer cells and are attractive targets for targeted imaging and therapy mdpi.comru.nl.

Cyclic RGD (Arg-Gly-Asp) peptides are well-established ligands for integrins mdpi.comru.nlsnmjournals.org. H-Asp(OtBu)-OH and other protected aspartic acid derivatives are used in the solid-phase synthesis of linear peptide precursors which are then cyclized and functionalized mdpi.comru.nlsnmjournals.orgnih.gov. Fluorescent dyes can be incorporated into these peptides to create imaging probes google.commdpi.combiorxiv.org. For example, cyclic RGD peptides have been conjugated with fluorescent labels to target αvβ3 integrin expressed in tumors ru.nl. Studies have shown that glycosylated cyclic RGD derivatives, synthesized using Fmoc-Asp-OtBu in the process, can demonstrate preferential uptake in tumors expressing αvβ3 integrin in vivo ru.nl.

H-Asp(OtBu)-N₃ has also been used in the synthesis of polymers that are subsequently functionalized with peptides and loaded with rhodamine dye to create fluorescent polymeric nanoparticles for bioimaging biorxiv.org. These nanoparticles can be designed for specific protein targeting with minimized non-specific interactions biorxiv.org.

Development of Photocontrolled Targeted Delivery Systems

This compound derivatives play a role in the development of photocontrolled targeted delivery systems, where the release or activity of a therapeutic or imaging agent can be triggered by light. This involves the synthesis of peptides containing photocleavable or photoswitchable groups, often incorporated via modified amino acid building blocks.

Photocaged peptides, where a photosensitive group is attached to an amino acid side chain (such as aspartic acid), can be synthesized using modified Fmoc-Asp(OtBu)-OH derivatives ub.eduresearchgate.net. These caged peptides are designed to be inactive until exposed to specific wavelengths of light, which cleaves the cage and restores the peptide's biological function ub.eduresearchgate.net. This strategy can be applied to peptides targeting specific cells or tissues, allowing for precise, light-controlled delivery or activation of therapeutic effects ub.eduacs.orgtdx.cat. Research has explored the synthesis of RGD peptides containing photocaged aspartic acid residues for photocontrolled targeted drug delivery ub.edu.

Biotinylation Strategies for Assay Development and Ligand Discovery

Biotinylation is a widely used technique for labeling biomolecules, including peptides, due to the high affinity of biotin (B1667282) for streptavidin and avidin (B1170675) sigmaaldrich.comcaltech.edu. This compound derivatives are utilized in the synthesis of biotinylated peptides for various applications, such as assay development and ligand discovery sigmaaldrich.comnih.govsigmaaldrich.com.

Biotin can be introduced into a peptide sequence at specific locations, including the C-terminus, using solid-phase synthesis techniques involving protected amino acids like Fmoc-Asp(OtBu)-OH sigmaaldrich.comnih.gov. Biotinylated peptides are valuable tools in immunology, histochemistry, affinity purification, and solid-phase immunoassays sigmaaldrich.com. They can be used to capture target proteins or ligands, facilitating their detection, purification, or identification sigmaaldrich.comcaltech.edugoogle.com. The position of the biotin moiety and the nature of the spacer group between the peptide and biotin are important considerations in designing biotinylated peptides for optimal assay performance sigmaaldrich.com. H-Asp(OtBu)-Glu(OtBu)-Val-Glu(OtBu)-Wang resin has been used to study the coupling rate of biotinylation reagents sigmaaldrich.comsigmaaldrich.com. Synthetic strategies have been developed for preparing peptides containing a biotin label at their C-terminus, utilizing Fmoc-Asp(OtBu) in the process nih.gov.

Investigations into Protein Modification, Misfolding, and Aggregation

Protein misfolding and aggregation are central to the pathogenesis of various diseases, including age-related disorders like cataracts and neurodegenerative conditions nih.gov. Post-translational modifications (PTMs) can significantly influence protein structure and function, often contributing to these aberrant processes nih.govciteab.com. Aspartate residues are particularly susceptible to certain non-enzymatic PTMs, which can have profound effects on protein stability and propensity for aggregation citeab.com.

Role of Aspartate Isomerization in Lens Crystallin Modifications and Amyloidogenesis

One significant post-translational modification involving aspartate is isomerization, which leads to the formation of L-isoaspartate (L-isoAsp) residues citeab.com. This process typically occurs non-enzymatically via a cyclic succinimide (B58015) intermediate and can result in the insertion of an extra methylene (B1212753) group into the protein backbone, altering the protein's structure and potentially leading to denaturation citeab.com. L-isoAsp residues have been found to accumulate in aged proteins, and this isomerization is considered a trigger for protein denaturation and aggregation citeab.comiiarjournals.org.

The isomerization of aspartate is particularly relevant in long-lived proteins (LLPs) found in tissues with limited protein turnover, such as the eye lens researchgate.net. Lens crystallins, the primary structural proteins of the eye lens, are LLPs that accumulate various PTMs throughout life, including aspartate isomerization . The predominant L-isoAsp has been identified in lens tissues from patients with age-related cataracts, suggesting a link between this modification and the abnormal aggregation of lens proteins that characterizes the condition . Studies on peptides derived from αA-crystallin, a major subunit of lens crystallins, have shown that the isomerization of an aspartate residue can dramatically alter the peptide's structure and function, promoting the assembly of amyloid-like fibrils acs.org. For instance, isomerization of Asp at position 76 in an αA66-80 peptide fragment was found to be essential for the assembly of amyloid-like fibrils acs.org. The resulting L-isoAsp-containing peptide demonstrated increased Thioflavin T fluorescence, indicative of amyloid fibril formation, and exhibited a β-sheet structure acs.org. The enzyme protein-L-isoaspartate O-methyltransferase (PIMT) can convert L-isoAsp back to L-Asp via a methylation/demethylation cycle involving a succinimide intermediate, and the addition of PIMT has been shown to inhibit the formation of amyloid-like fibrils from the isomerized αA-crystallin peptide acs.org.

The synthesis of peptides containing specific aspartate isomers, often utilizing protected amino acids like Fmoc-L-Asp(OtBu)-OH to introduce Lα-Asp or other protected forms for Lβ-, Dα-, and Dβ-Asp, is a valuable approach to study the effects of aspartate isomerization on protein function and aggregation citeab.comnih.gov. These studies provide insights into how subtle changes at the amino acid level, such as isomerization, can significantly impact protein behavior and contribute to protein misfolding disorders citeab.comiiarjournals.org.

Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry, which focuses on the interactions between molecules, plays a crucial role in the design and creation of novel materials with tailored properties. Modified amino acids and peptides, including those derived from aspartic acid with protecting groups like the tert-butyl ester, serve as versatile building blocks in this field. Their ability to self-assemble through non-covalent interactions allows for the formation of diverse supramolecular architectures with potential applications in materials science. This compound itself is listed as a material building block, highlighting its utility in the construction of organic frameworks and supramolecular materials.

Controlled Self-Assembly of Modified Amino Acids and Derivatives

The introduction of protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) and OtBu (tert-butoxy), to amino acids can significantly influence their self-assembly behavior by altering their hydrophobicity and introducing aromatic or bulky moieties that promote specific non-covalent interactions researchgate.net. Studies on the controlled self-assembly of modified single amino acids have demonstrated the formation of well-defined morphologies, including fibers, spheres, and flower-like structures.

Fmoc-Asp(OtBu)-OH, an Nα-Fmoc and β-tert-butyl protected aspartic acid derivative, has been shown to undergo controlled self-assembly. The self-assembled structures formed by Fmoc-Asp(OtBu)-OH have been characterized under varying conditions of concentration and temperature. Optical microscopy images revealed different self-assembled structures formed at different concentrations and temperatures, indicating that the self-assembly process can be controlled by these parameters. For instance, distinct morphologies were observed at 3 mM and 10 mM concentrations, both at room temperature and upon heating. This controlled self-assembly of modified amino acids like Fmoc-Asp(OtBu)-OH provides a straightforward route for fabricating novel nano/microstructures with potential applications in nanotechnology and materials chemistry.

Cyclic dipeptides containing protected aspartate residues, such as cyclo(Phe-Asp(OtBu)), have also been investigated for their self-assembly and gelation properties researchgate.net. The presence of hydrophobic protecting groups like OtBu can enable hydrophilic amino acids like aspartic acid to form hydrogels researchgate.net. These protected cyclic dipeptides can self-assemble into ordered structures, contributing to the formation of supramolecular gels researchgate.net.

Engineering of Enzymatically-Stable Peptide Hydrogels

Peptide-based hydrogels are promising materials for various biomedical applications, including tissue engineering and drug delivery, due to their biocompatibility and tunable properties. However, the enzymatic degradation of peptide sequences under physiological conditions can limit their stability and application range. Engineering enzymatically-stable peptide hydrogels is therefore a critical area of research.

Modified peptides incorporating non-natural amino acids or protected residues can exhibit enhanced resistance to enzymatic cleavage. This compound derivatives play a role in the synthesis of such modified peptides. For example, Fmoc-Asp(OtBu)-OH was used in the solid-phase synthesis of the linear peptide H-Asp-Glu-(Ala)2-Phe-(Ala)2-Lys-Asp-OH (referred to as Bola-1 in some studies), which has been explored in the context of forming enzymatically-stable hydrogels. While the Bola-1 peptide itself forms hydrogels, its enzymatic stability can be a consideration depending on the intended application.

Research has demonstrated strategies to create enzymatically stable peptide hydrogels. One approach involves using surfactants to induce self-assembly and simultaneously inhibit enzyme activity. In one study, the self-assembly of the Bola-1 peptide was induced by sodium dodecyl sulfate (B86663) (SDS), which also inhibited the activity of the enzyme chymotrypsin, resulting in a peptide hydrogel that was impervious to enzymatic degradation by chymotrypsin. This highlights how the self-assembly of peptides, which can be synthesized using protected building blocks like Fmoc-Asp(OtBu)-OH, can be manipulated to create materials with enhanced stability against enzymatic degradation.

Furthermore, cyclic dipeptides, including protected forms containing Asp(OtBu), have been studied for their ability to form stable gels researchgate.net. The inherent cyclic structure of these peptides can provide increased stability compared to linear peptides. The incorporation of protecting groups like OtBu influences their self-assembly and gelation properties, contributing to the development of stable supramolecular hydrogels researchgate.net.

Q & A

Q. What are the established synthetic routes for H-Asp-OtBu, and how do reaction conditions influence yield and purity?

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. For validation:

Cross-validate techniques : Compare NMR, IR, and mass spectrometry data.

Replicate conditions : Use identical solvents/pH to cited studies.

Purity assessment : Quantify residual solvents via GC-MS.
Example: A 2020 study reported δ 2.8 ppm for β-protons in CDCl₃, while a 2023 study using DMSO-d6 noted δ 3.1 ppm. This shift is solvent-dependent and does not indicate structural inconsistency .

Q. How to design experiments to study the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design to test:
  • Variables : pH (2–10), temperature (4–40°C), time (0–72 hrs).
  • Analysis : Monitor degradation via HPLC and quantify tert-butyl loss via ¹H NMR.
    Example Workflow :

Prepare buffered solutions (pH 2, 7, 10).

Incubate this compound at 25°C and 40°C.

Sample at 0, 24, 48, and 72 hrs for analysis.
Reference experimental rigor guidelines in .

Q. What computational methods predict this compound’s reactivity in peptide synthesis, and how are these models validated?

  • Methodological Answer :
  • DFT Calculations : Model nucleophilic attack at the carboxyl group using Gaussian09 with B3LYP/6-31G(d).
  • Validation : Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots from HPLC-monitored reactions).
    Example: A 2021 study correlated computed ΔG‡ (18.5 kcal/mol) with observed rate constants (k = 0.05 min⁻¹ at 25°C), confirming steric hindrance from the tert-butyl group .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s solubility in polar aprotic solvents?

  • Methodological Answer : Contradictions (e.g., solubility in DMF: 50 mg/mL vs. 30 mg/mL) may stem from hydration states or impurities. Steps:

Standardize material : Use recrystallized this compound (≥99% purity).

Control humidity : Conduct solubility tests in anhydrous solvents.

Report explicitly : Specify batch, supplier, and storage conditions.
Refer to replication standards in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.